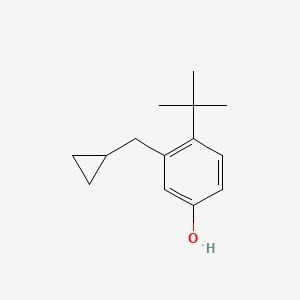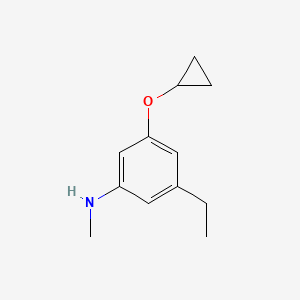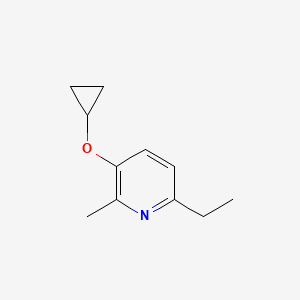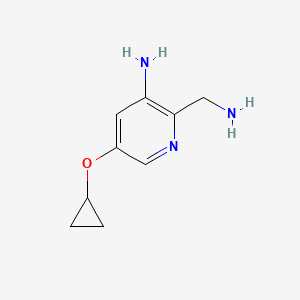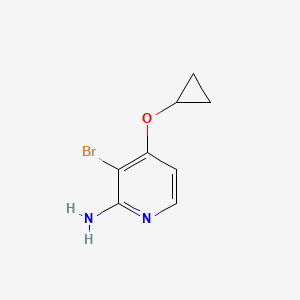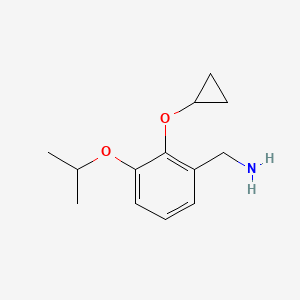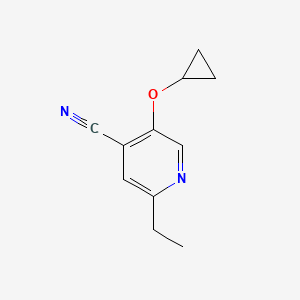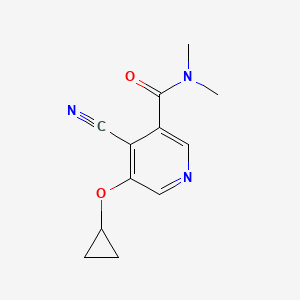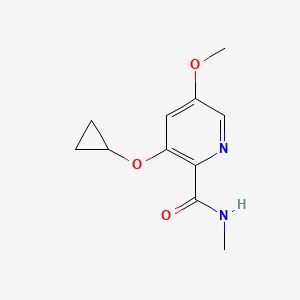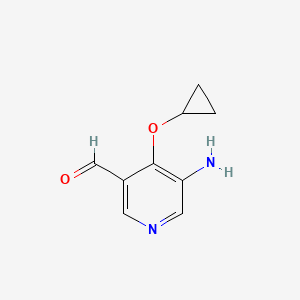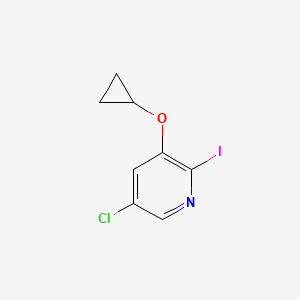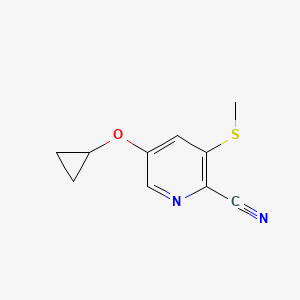
5-Cyclopropoxy-3-(methylthio)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylsulfanyl group, and a pyridine ring with a carbonitrile substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of 5-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbonitrile may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, often incorporating advanced techniques such as automated control systems and real-time monitoring of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyclopropoxy-3-(methylthio)picolinonitrile: This compound is structurally similar but has a different substituent on the pyridine ring.
3-Cyanopyridines: These compounds share the pyridine-2-carbonitrile core but differ in the substituents attached to the ring.
Uniqueness
5-Cyclopropoxy-3-(methylsulfanyl)pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H10N2OS |
|---|---|
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
5-cyclopropyloxy-3-methylsulfanylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2OS/c1-14-10-4-8(13-7-2-3-7)6-12-9(10)5-11/h4,6-7H,2-3H2,1H3 |
InChI-Schlüssel |
FPLZRKFRVRPZPU-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(N=CC(=C1)OC2CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


